N~2~-({[3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)-D-arginine
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Overview
Description
5-CARBAMIMIDAMIDO-2-(2-{[3-(4-FLUOROPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)PENTANOIC ACID is a complex organic compound with a unique structure that includes a fluorophenyl group, a chromenyl group, and a pentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-CARBAMIMIDAMIDO-2-(2-{[3-(4-FLUOROPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)PENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and chromenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
5-CARBAMIMIDAMIDO-2-(2-{[3-(4-FLUOROPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)PENTANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-CARBAMIMIDAMIDO-2-(2-{[3-(4-FLUOROPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)PENTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 5-CARBAMIMIDAMIDO-2-(NITROSOAMINO)PENTANOIC ACID
- 5-CARBAMIMIDAMIDO-2-(4,6′-DIHYDROXY-2′,5′,5′,8A′-TETRAMETHYL-6-OXO-3′,4′,4A′,5′,6,6′,7′,8,8′,8A′-DECAHYDRO-2′H-SPIRO [FURO [2,3-E]ISOINDOLE-2,1′-NAPHTHALEN]-7 (3H)-YL)PENTANOIC ACID
Uniqueness
5-CARBAMIMIDAMIDO-2-(2-{[3-(4-FLUOROPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)PENTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C24H25FN4O6 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-[[2-[3-(4-fluorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetyl]amino]pentanoic acid |
InChI |
InChI=1S/C24H25FN4O6/c1-13-21(14-4-6-15(25)7-5-14)22(31)17-9-8-16(11-19(17)35-13)34-12-20(30)29-18(23(32)33)3-2-10-28-24(26)27/h4-9,11,18H,2-3,10,12H2,1H3,(H,29,30)(H,32,33)(H4,26,27,28)/t18-/m1/s1 |
InChI Key |
XQBCHNNUNJCZAU-GOSISDBHSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N[C@H](CCCN=C(N)N)C(=O)O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)NC(CCCN=C(N)N)C(=O)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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